synthesis of 5-Fluoro-2-(methoxycarbonyl)phenylboronic acid pinacol ester
synthesis of 5-Fluoro-2-(methoxycarbonyl)phenylboronic acid pinacol ester
An In-depth Technical Guide to the Synthesis of 5-Fluoro-2-(methoxycarbonyl)phenylboronic acid pinacol ester
Introduction: A Versatile Building Block in Modern Chemistry
5-Fluoro-2-(methoxycarbonyl)phenylboronic acid pinacol ester is a highly valuable synthetic intermediate in the fields of medicinal chemistry and materials science. Its strategic importance stems from the unique combination of three key functional groups on a stable aromatic scaffold. The boronic acid pinacol ester is a cornerstone for Suzuki-Miyaura cross-coupling reactions, one of the most powerful methods for forming carbon-carbon bonds.[1][2][3] The pinacol ester, in particular, offers enhanced stability over the free boronic acid, making it easier to handle, purify, and store while still being highly reactive in coupling reactions.[4][5]
The electron-withdrawing fluorine atom and methoxycarbonyl group significantly influence the electronic properties of the phenyl ring and provide additional handles for molecular modification. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability.[6] The methoxycarbonyl group can be further derivatized, for instance, through amidation to build more complex molecular architectures. This guide provides a detailed, field-proven methodology for the synthesis of this key intermediate, focusing on the underlying chemical principles and practical considerations for achieving high yield and purity.
Strategic Overview of Synthetic Pathways
The construction of arylboronic esters can be approached through several established methods. The two most prominent strategies relevant to the target molecule are:
-
Palladium-Catalyzed Miyaura Borylation: This is a cross-coupling reaction between an aryl halide (or triflate) and a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[1][2] This method is highly reliable and predictable, as the position of the boronic ester is precisely determined by the location of the halide on the starting material. For the , this is the most direct and widely employed route.
-
Iridium-Catalyzed C-H Borylation: This more modern approach enables the direct conversion of an aromatic C-H bond into a C-B bond, offering greater atom economy.[7][8] The regioselectivity of this reaction is primarily governed by steric factors, with the borylation typically occurring at the least hindered position.[7] While powerful, achieving the specific isomer of our target molecule via this route is challenging due to the directing effects of the existing substituents, making the Miyaura borylation the preferred and more robust method.
This guide will focus on the palladium-catalyzed Miyaura borylation pathway, which involves a reliable two-step sequence: esterification of the corresponding carboxylic acid followed by the core borylation reaction.
Experimental Workflow: A Two-Step Synthesis
The overall synthetic pathway is a logical and efficient sequence designed for high fidelity and scalability.
Caption: Overall two-step synthetic workflow.
Part 1: Synthesis of the Precursor, Methyl 2-bromo-4-fluorobenzoate
Causality and Rationale: The synthesis begins with the preparation of the aryl bromide precursor. The choice of starting material, 4-bromo-2-fluorobenzoic acid, is critical as it already contains the necessary fluorine and bromine atoms in the correct positions (commercially available as CAS 179232-29-2). The carboxylic acid must be converted to its methyl ester to prevent interference with the subsequent palladium-catalyzed borylation reaction. Fischer esterification using thionyl chloride in methanol is a highly effective method; thionyl chloride reacts with methanol to generate HCl in situ, which catalyzes the reaction, and also converts the carboxylic acid to a more reactive acyl chloride intermediate, driving the reaction to completion.[9]
Experimental Protocol: Esterification
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-bromo-2-fluorobenzoic acid (1.0 eq.).
-
Solvent Addition: Add methanol (approx. 10 mL per gram of starting material).
-
Reagent Addition: Cool the suspension to 0 °C using an ice bath. Slowly add thionyl chloride (2.0 eq.) dropwise over 15 minutes. Caution: Thionyl chloride is corrosive and reacts exothermically with methanol. This step should be performed in a well-ventilated fume hood.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, remove the methanol under reduced pressure.
-
Extraction: Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize acids), water, and brine.[9]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Data Summary: Esterification
| Component | Molar Eq. | Molecular Weight | Amount |
| 4-Bromo-2-fluorobenzoic acid | 1.0 | 219.01 g/mol | (e.g., 15.0 g) |
| Thionyl Chloride | 2.0 | 118.97 g/mol | (e.g., 9.7 mL) |
| Methanol | Solvent | 32.04 g/mol | (e.g., 150 mL) |
| Product | - | 233.03 g/mol | Typical Yield: 90-95% [9] |
Part 2: Palladium-Catalyzed Miyaura Borylation
Causality and Rationale: This step is the core transformation, creating the C-B bond. The Miyaura borylation is a robust palladium-catalyzed cross-coupling reaction.[1][10]
-
Catalyst: PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) is an excellent catalyst for this transformation. The bulky dppf ligand promotes the reductive elimination step and enhances catalyst stability.
-
Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the standard reagent, providing the pinacolborane group.
-
Base: Potassium acetate (KOAc) is a crucial component. It is a mild base that is believed to activate the diboron reagent, facilitating the transmetalation step without causing unwanted side reactions like ester hydrolysis.[1][3]
-
Solvent: A polar aprotic solvent like dioxane or DMSO is used to ensure all components remain in solution at the reaction temperature.
Catalytic Cycle of Miyaura Borylation
Caption: The catalytic cycle of Miyaura Borylation.
The mechanism proceeds via three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the precursor to form a Pd(II) intermediate.
-
Transmetalation: The boron moiety is transferred from the activated diboron reagent to the palladium center, displacing the halide.
-
Reductive Elimination: The desired arylboronic ester product is formed, and the Pd(0) catalyst is regenerated, completing the cycle.[1]
Experimental Protocol: Borylation
-
Reaction Setup: In an oven-dried Schlenk flask, combine Methyl 2-bromo-4-fluorobenzoate (1.0 eq.), bis(pinacolato)diboron (1.1-1.5 eq.), and potassium acetate (3.0 eq.).
-
Catalyst Addition: Add PdCl₂(dppf) (0.03 eq.).
-
Degassing: Seal the flask, and evacuate and backfill with nitrogen or argon three times to remove oxygen, which can deactivate the catalyst.
-
Solvent Addition: Add anhydrous dioxane (or DMSO) via syringe.
-
Reaction: Heat the mixture to 80-90 °C and stir for 8-16 hours. Monitor the reaction by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Purification: Filter the mixture through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the final product as a solid.
Data Summary: Borylation
| Component | Molar Eq. | Molecular Weight |
| Methyl 2-bromo-4-fluorobenzoate | 1.0 | 233.03 g/mol |
| Bis(pinacolato)diboron (B₂pin₂) | 1.2 | 253.94 g/mol |
| Potassium Acetate (KOAc) | 3.0 | 98.14 g/mol |
| PdCl₂(dppf) | 0.03 | 731.70 g/mol |
| Dioxane | Solvent | 88.11 g/mol |
| Product | - | 280.10 g/mol |
Characterization and Quality Control
The final product, 5-Fluoro-2-(methoxycarbonyl)phenylboronic acid pinacol ester (CAS 1400976-17-1), should be characterized to confirm its identity and purity.
-
Appearance: White to off-white solid.
-
¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts would include signals for the pinacol methyl protons (a singlet around δ 1.3-1.4 ppm), the methoxy group protons (a singlet around δ 3.9 ppm), and distinct signals for the three aromatic protons in the region of δ 7.0-8.0 ppm, showing coupling consistent with the substitution pattern.
-
¹⁹F NMR (CDCl₃): A single resonance confirming the presence of the fluorine atom.
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of the product (C₁₄H₁₈BFO₄).
-
Purity: Typically >97% as determined by HPLC or GC analysis.
References
- Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
-
Miyaura borylation . Wikipedia. [Link]
-
Miyaura Borylation Reaction . Organic Chemistry Portal. [Link]
-
Ligand-Enabled, Iridium-Catalyzed ortho-Borylation of Fluoroarenes . Request PDF on ResearchGate. [Link]
-
Miyaura borylation . ResearchGate. [Link]
-
Iridium-catalyzed borylation of benzene with diboron. Theoretical elucidation of catalytic cycle including unusual iridium(v) intermediate . PubMed. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications . PMC - PubMed Central. [Link]
-
Supporting Information for a publication . The Royal Society of Chemistry. [Link]
-
Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones . PMC. [Link]
-
A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid . NIH. [Link]
-
Homologation of Boronic Esters with Lithiated Epoxides . Organic Syntheses Procedure. [Link]
-
Iridium–bipyridine periodic mesoporous organosilica catalyzed direct C–H borylation using a pinacolborane . Dalton Transactions (RSC Publishing). [Link]
-
5-Fluoro-2-(methoxycarbonyl)phenylboronic acid pinacol ester . AOBChem USA. [Link]
-
Nanophotosensitizers Composed of Phenyl Boronic Acid Pinacol Ester-Conjugated Chitosan Oligosaccharide via Thioketal Linker for Reactive Oxygen Species-Sensitive Delivery of Chlorin e6 against Oral Cancer Cells . MDPI. [Link]
- Synthesis method of 2-methyl formate-5-boronic acid pinacol ester thiazole.
-
4,5-Difluoro-2-(methoxycarbonyl)phenylboronic acid pinacol ester(1333122-75-0) . Chemical Cloud. [Link]
-
Poly[hexaaqua(μ9-cyclohexane-1,2,3,4,5,6-hexacarboxylato)trimanganese(II)] . ResearchGate. [Link]
-
DIOXIN-6-YL)-4-PHENYL-2(1H)-PYRIMIDINONE - Optional[13C NMR] - Chemical Shifts . SpectraBase. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 3. Miyaura Borylation Reaction [organic-chemistry.org]
- 4. Buy 3-Fluoro-5-(methylthio)phenylboronic acid pinacol ester [smolecule.com]
- 5. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]
- 6. 2-Bromo-4-fluoro-3-methylbenzoic Acid [benchchem.com]
- 7. Rapid Arylboronic Esters Synthesis by Ir(I)-Catalysis [sigmaaldrich.com]
- 8. Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methyl 4-bromo-2-fluorobenzoate synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
